3-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride
CAS No.: 1707361-70-3
Cat. No.: VC5282747
Molecular Formula: C11H17ClN2O
Molecular Weight: 228.72
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1707361-70-3 |
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Molecular Formula | C11H17ClN2O |
Molecular Weight | 228.72 |
IUPAC Name | 3-methyl-2-piperidin-4-yloxypyridine;hydrochloride |
Standard InChI | InChI=1S/C11H16N2O.ClH/c1-9-3-2-6-13-11(9)14-10-4-7-12-8-5-10;/h2-3,6,10,12H,4-5,7-8H2,1H3;1H |
Standard InChI Key | BCJIQHAZQYFZSZ-UHFFFAOYSA-N |
SMILES | CC1=C(N=CC=C1)OC2CCNCC2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
The molecular formula of 3-methyl-2-(piperidin-4-yloxy)pyridine hydrochloride is C₁₁H₁₇ClN₂O, with a molecular weight of 228.72 g/mol . The hydrochloride salt form enhances solubility and stability, a common modification in pharmaceutical chemistry to improve bioavailability.
Structural Elucidation
The compound consists of two primary moieties:
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Pyridine ring: A six-membered aromatic ring with one nitrogen atom. The 3-position is substituted with a methyl group (-CH₃), while the 2-position is linked to a piperidin-4-yloxy group.
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Piperidin-4-yloxy group: A piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) attached via an ether linkage at the 4-position.
The SMILES notation for the free base is CC1=C(N=CC=C1)OC2CCNCC2 , and the InChIKey is CFIVFYBZJJVTSN-UHFFFAOYSA-N . Protonation of the piperidine nitrogen by hydrochloric acid yields the hydrochloride salt.
Synthesis and Physicochemical Properties
Physicochemical Data
Key properties inferred from structural analogs and computational predictions include:
The collision cross-section data, obtained via ion mobility spectrometry, suggests a compact molecular geometry in the gas phase .
Applications in Drug Discovery
Lead Optimization
The compound’s structure aligns with medicinal chemistry strategies for CNS drug development:
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Blood-brain barrier permeability: Moderate logP (~1.5) and molecular weight (<300 Da) favor CNS penetration.
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Target engagement: Piperidine moieties often interact with amine-binding GPCRs or ion channels.
Preclinical Development Challenges
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